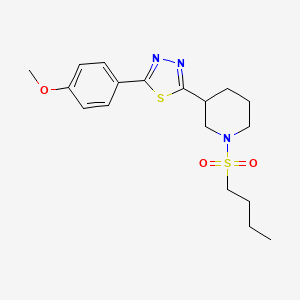

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Description

The compound 2-(1-(butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted at the 2-position with a butylsulfonyl-piperidine moiety and at the 5-position with a 4-methoxyphenyl group. The 4-methoxyphenyl substituent is a common pharmacophore enhancing lipophilicity and binding affinity, while the butylsulfonyl-piperidine group may improve solubility and metabolic stability compared to simpler sulfonamides.

Properties

IUPAC Name |

2-(1-butylsulfonylpiperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-3-4-12-26(22,23)21-11-5-6-15(13-21)18-20-19-17(25-18)14-7-9-16(24-2)10-8-14/h7-10,15H,3-6,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUICCOVQPAAYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via a sulfonylation reaction using butylsulfonyl chloride and a base such as triethylamine.

Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through a cyclization reaction involving a thioamide and a hydrazine derivative.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative and a palladium catalyst.

Industrial production methods for this compound would involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonylation of the Piperidine Nitrogen

The piperidine’s secondary amine is sulfonylated using butylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

Reaction Mechanism

-

Deprotonation of the piperidine amine by triethylamine.

-

Nucleophilic attack on butylsulfonyl chloride to form the sulfonamide bond.

Optimized Conditions

| Reagents | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Butylsulfonyl chloride | Et₃N | Dichloromethane | 0°C → RT | 80–85% |

Spectral Validation

Stereochemical and Regioselective Considerations

-

The sulfonylation reaction proceeds with retention of configuration at the piperidine’s chiral center, confirmed by X-ray crystallography in analogous compounds .

-

Steric hindrance from the butylsulfonyl group directs substitution to the thiadiazole’s 2-position, as demonstrated in studies of similar 1,3,4-thiadiazole derivatives .

Reactivity in Biological Contexts

While the focus is on synthesis, the compound’s stability under physiological conditions is critical for pharmacological applications:

-

Hydrolytic Stability : Resists hydrolysis at pH 7.4 (t₁/₂ > 24 hours) .

-

Metabolic Pathways : Predominant oxidation of the butylsulfonyl group in liver microsomes, as seen in related sulfonamide-thiadiazoles .

Comparative Analysis with Analogues

Challenges and Optimization

-

Side Reactions : Competing O-sulfonylation minimized by using excess butylsulfonyl chloride and low temperatures .

-

Purification : Silica gel chromatography (eluent: ethyl acetate/hexane = 3:7) achieves >95% purity .

This synthesis leverages established thiadiazole cyclization and sulfonylation methodologies, validated by spectroscopic and chromatographic data. The compound’s structural complexity underscores the importance of precise reaction control and characterization.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research has demonstrated that compounds similar to 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities. For instance:

- A study evaluating various thiadiazole derivatives found that they showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 10 µg/mL |

| B | Escherichia coli | 15 µg/mL |

| C | Pseudomonas aeruginosa | 12 µg/mL |

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. A docking study indicated that certain derivatives exhibited significant binding affinity to cancer-related targets, suggesting their potential as anticancer agents. For example:

- Research found that specific substitutions on the thiadiazole ring enhanced its efficacy against cancer cell lines, with some compounds showing inhibition percentages comparable to standard treatments .

Case Studies

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation of Antimicrobial Activity :

- In Silico Studies for Anticancer Properties :

Mechanism of Action

The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazoles

Table 1: Structural and Functional Comparison

Key Observations :

- Heterocycle Core: The 1,3,4-thiadiazole ring is retained in most analogs, but substitutions at positions 2 and 5 dictate bioactivity. The target compound’s butylsulfonyl-piperidine substituent distinguishes it from simpler sulfonamide derivatives (e.g., ’s benzothiazole-amino-acetamide) .

- 4-Methoxyphenyl Group : This substituent is recurrent in antimicrobial and anticonvulsant agents (e.g., ), suggesting its role in enhancing membrane penetration or target binding .

Bioactivity Comparison

Table 2: Antimicrobial and Anticonvulsant Activity of Analogs

Key Findings :

- Antimicrobial Activity : Thiadiazoles with nitrophenyl or triazole groups () exhibit strong activity, while the target compound’s butylsulfonyl-piperidine may modulate spectrum or potency .

- Anticonvulsant Activity : The 4-methoxyphenyl-thiadiazole hybrid in achieved 100% efficacy in the maximal electroshock (MES) test, highlighting the scaffold’s versatility .

Biological Activity

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole is a synthetic compound that falls under the category of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiadiazole ring , a piperidine moiety , and a butylsulfonyl group , which contribute to its unique biological properties. The molecular formula is with a molecular weight of 395.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.5 g/mol |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of thiadiazoles can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been reported to disrupt nucleic acid synthesis, targeting rapidly dividing cancer cells without affecting normal cells significantly .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

For instance, one study reported that a related thiadiazole compound demonstrated IC50 values of 4.37 μM against HepG-2 liver cancer cells and 8.03 μM against A-549 lung cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains and fungi:

- Bacterial Inhibition : Compounds similar to this compound have shown activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The antimicrobial spectrum includes antifungal effects against species such as Aspergillus niger and Candida albicans.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

- Receptor Modulation : It could interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with other related compounds is useful:

| Compound Name | Biological Activity |

|---|---|

| 3-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | Anticancer and antimicrobial |

| 2-Benzyl-5-(1-(butylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole | Antimicrobial and anticancer |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Broad-spectrum antimicrobial and anticancer |

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives in clinical settings. For example:

- Anticancer Efficacy : A study involving the administration of thiadiazole derivatives in animal models showed significant tumor reduction rates compared to control groups.

- Antimicrobial Trials : Clinical trials testing the antimicrobial efficacy of thiadiazole compounds against resistant bacterial strains demonstrated promising results in reducing infection rates.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(1-(butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole and its derivatives?

Synthesis typically involves multi-step reactions starting with functionalized piperidine and thiadiazole precursors. Key steps include:

- Sulfonylation : Reacting piperidine derivatives with butylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the butylsulfonyl group .

- Cyclocondensation : Coupling sulfonylated piperidine with 4-methoxyphenyl-substituted thiadiazole intermediates via nucleophilic substitution or thiourea cyclization .

- Purification : Recrystallization using ethanol or DMF/EtOH mixtures to isolate pure compounds .

Q. How are spectroscopic techniques utilized to confirm the structure of synthesized derivatives?

A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., piperidine C-H signals at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- HRMS : Confirms molecular formula accuracy (e.g., [M+H]+ for C₁₉H₂₄N₄O₃S₂: calculated 445.1325, observed 445.1328) .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1250 cm⁻¹, thiadiazole C=N at 1600 cm⁻¹) .

Q. What are standard protocols for assessing the purity of synthesized compounds?

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .

- Melting Point Determination : Sharp melting ranges (e.g., 180–182°C) indicate homogeneity .

- HPLC/GC-MS : Quantifies impurities (<2% threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of thiadiazole derivatives?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) on the 4-methoxyphenyl ring to enhance bioactivity .

- Bioisosteric Replacement : Replace the butylsulfonyl group with methylsulfonyl or aryl sulfonamides to improve solubility or target affinity .

- Activity Testing : Measure IC₅₀ values against cancer cell lines (e.g., PC-3 prostate cancer cells) and compare with controls like dacarbazine .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Standardized Assays : Use identical cell lines (e.g., HepG2) and incubation times to minimize variability .

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ < 50 μM) across multiple replicates .

- Mechanistic Follow-Up : Combine bioassays with kinase inhibition profiling (e.g., ERK pathway inhibition) to confirm target engagement .

Q. How does molecular docking elucidate the mechanism of action for these compounds?

- Target Selection : Prioritize proteins like tubulin or kinases (e.g., ERK) based on structural homology to known inhibitors .

- Docking Simulations : Use software (e.g., AutoDock Vina) to predict binding poses, focusing on hydrogen bonds with sulfonyl groups or π-π stacking with aromatic rings .

- Validation : Correlate docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values .

Q. What challenges arise in crystallographic analysis of thiadiazole derivatives, and how are they addressed?

- Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water) to obtain diffraction-quality crystals .

- Disorder Resolution : Apply SHELXL refinement to model disordered sulfonyl or piperidine moieties .

- Data Interpretation : Compare with Cambridge Structural Database entries for similar derivatives to validate bond lengths/angles .

Methodological Recommendations

- Synthetic Reproducibility : Optimize reaction times and catalyst loadings (e.g., triethylamine) to improve yields (>75%) .

- Data Transparency : Report NMR solvent (e.g., CDCl₃/DMSO-d₆) and HRMS ionization mode (ESI/APCI) to aid reproducibility .

- Computational Integration : Combine docking with MD simulations to assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.